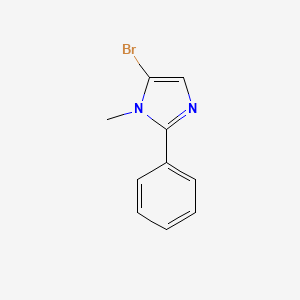![molecular formula C9H15NO3S B2507564 N-[2-(1,1-Dioxothiolan-3-yl)ethyl]prop-2-enamide CAS No. 857574-63-1](/img/structure/B2507564.png)
N-[2-(1,1-Dioxothiolan-3-yl)ethyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1,1-Dioxothiolan-3-yl)ethyl]prop-2-enamide, also known as DT-3, is a synthetic compound that has been widely used in scientific research due to its unique properties. DT-3 is a thiol-based compound that has been shown to have antioxidant, anti-inflammatory, and neuroprotective effects.
Mecanismo De Acción
N-[2-(1,1-Dioxothiolan-3-yl)ethyl]prop-2-enamide exerts its effects by modulating the activity of various enzymes and proteins in the body. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins that cause inflammation. This compound also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is responsible for the production of antioxidant enzymes such as superoxide dismutase and catalase. This compound has also been shown to inhibit the activity of the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which is involved in the pathogenesis of neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in various cell types. This compound has also been shown to protect against neuronal cell death in models of neurodegenerative diseases. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. This compound has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(1,1-Dioxothiolan-3-yl)ethyl]prop-2-enamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has been extensively studied and its effects have been well-characterized. This compound is also relatively inexpensive compared to other compounds with similar properties. However, there are also some limitations to using this compound in lab experiments. It has low solubility in water, which can limit its use in certain assays. This compound can also be toxic at high concentrations, which can limit its use in certain cell types.
Direcciones Futuras
There are several future directions for research related to N-[2-(1,1-Dioxothiolan-3-yl)ethyl]prop-2-enamide. One area of research is related to its potential use in the treatment of neurodegenerative diseases. This compound has been shown to have neuroprotective effects and could be a potential therapeutic agent for diseases such as Alzheimer's and Parkinson's disease. Another area of research is related to its potential use in the treatment of cancer. This compound has been shown to have anti-cancer effects and could be a potential therapeutic agent for various types of cancer. Further research is needed to fully understand the mechanisms of action of this compound and its potential therapeutic applications.
Métodos De Síntesis
N-[2-(1,1-Dioxothiolan-3-yl)ethyl]prop-2-enamide is synthesized by reacting 2-ethylacrylamide with 1,3-dithiolane-2-thione in the presence of a base such as sodium hydroxide. The reaction yields this compound as a white crystalline solid with a melting point of 89-91°C. The purity of this compound can be checked by using techniques such as thin-layer chromatography, high-performance liquid chromatography, and nuclear magnetic resonance spectroscopy.
Aplicaciones Científicas De Investigación
N-[2-(1,1-Dioxothiolan-3-yl)ethyl]prop-2-enamide has been extensively used in scientific research due to its unique properties. It has been shown to have antioxidant, anti-inflammatory, and neuroprotective effects. This compound has been used in studies related to neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been used in studies related to oxidative stress, inflammation, and cancer.
Propiedades
IUPAC Name |
N-[2-(1,1-dioxothiolan-3-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3S/c1-2-9(11)10-5-3-8-4-6-14(12,13)7-8/h2,8H,1,3-7H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWKWNBYCYPGNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC1CCS(=O)(=O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

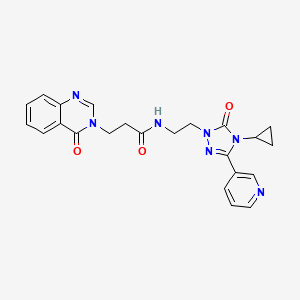
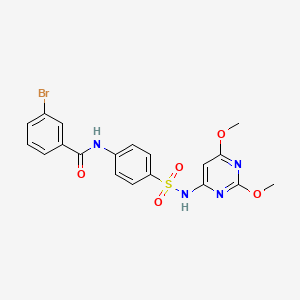
![2-Chloro-N-[1-[2-fluoro-4-(trifluoromethyl)phenyl]ethyl]-N-methylacetamide](/img/structure/B2507487.png)
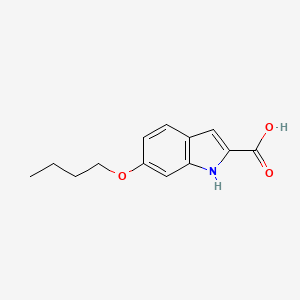
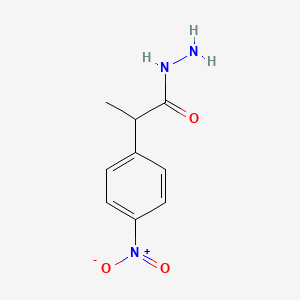
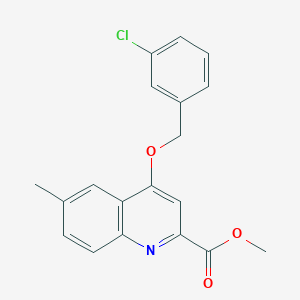
![(Z)-8-(3-methoxybenzyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2507492.png)
![2-[(2-Fluorophenyl)methyl]-4,7-dimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2507493.png)
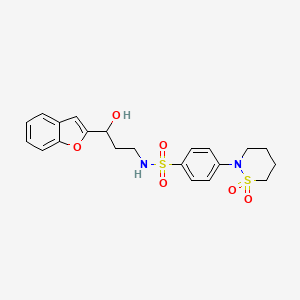
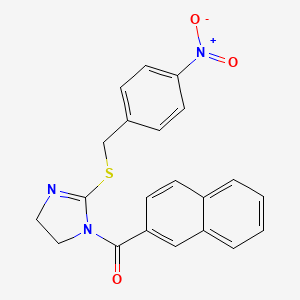
![2-Chloro-N-[(3,5-dimethoxyphenyl)-(1-methylimidazol-2-yl)methyl]propanamide](/img/structure/B2507499.png)
![5-fluoro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2507502.png)
![2-(benzylsulfonyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2507503.png)
